2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a phenyl ring substituted with a cyclopropylmethoxy group at position 2 and a fluorine atom at position 4. Its molecular formula is C₁₆H₂₃BO₃, with a molecular weight of 274.169 g/mol and a ChemSpider ID of 24534352 . The cyclopropylmethoxy group introduces steric bulk while maintaining moderate electron-donating properties, and the fluorine atom at the meta position relative to the boronate group modulates electronic effects. This structural combination makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and a candidate for biomedical applications, such as anticancer agents targeting metabolic pathways .
Properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)14-12(18)6-5-7-13(14)19-10-11-8-9-11/h5-7,11H,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRKFWGMZDOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718749 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-88-0 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1204580-88-0) is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure contributes to its biological activity, particularly in the context of drug design and development. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.16 g/mol. The compound features a dioxaborolane ring that is known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.16 g/mol |
| CAS Number | 1204580-88-0 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorophenyl moiety enhances lipophilicity and bioavailability, while the boron atom plays a crucial role in binding interactions with biomolecules.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Its mechanism may include disruption of bacterial cell membranes or interference with metabolic pathways.
- Enzyme Inhibition : As a boron-based compound, it may act as an inhibitor of serine proteases and other enzymes crucial for cellular functions.
In Vitro Studies
Recent research has focused on evaluating the cytotoxic effects of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Study Results :
- MCF-7 Cells : IC50 values indicated significant cytotoxicity at concentrations above 10 µM.
- HeLa Cells : Similar trends were observed with an IC50 value around 12 µM.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound in treating tumors.
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a notable reduction in tumor size compared to control groups.
Safety and Toxicity
While the biological activity shows promise, safety evaluations are critical. Toxicological assessments indicate that the compound may cause skin irritation and acute toxicity if ingested. Further studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Position Matters : The target’s 6-fluoro group offers distinct electronic effects compared to 5-fluoro analogs, influencing coupling efficiency and metabolic activity .
- Steric vs. Electronic Trade-offs : Bulky groups (e.g., anthracene) hinder reactivity but improve thermal stability, whereas smaller substituents (e.g., methoxy) enhance reaction rates .
- Biomedical Relevance : Dichloro-dimethoxy derivatives demonstrate efficacy in anticancer indazole synthesis, suggesting the target compound could be optimized for similar therapeutic roles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
